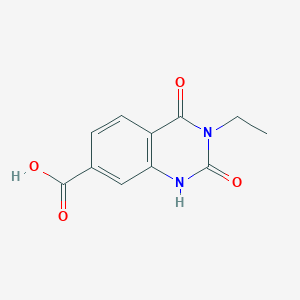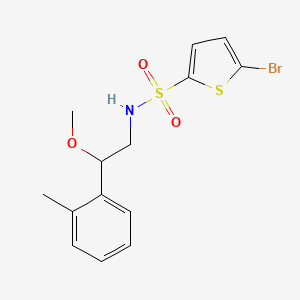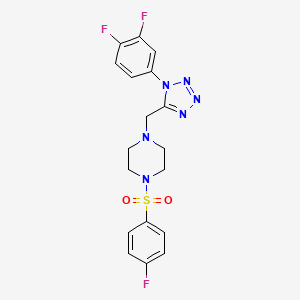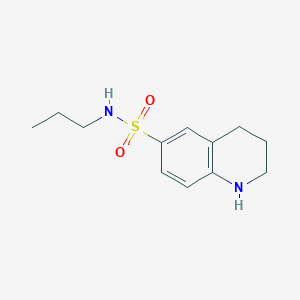
(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-ethoxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings . It has a pyridazin-3-yl ring attached to a piperazin-1-yl group, which is further connected to a 2-ethoxypyridin-3-yl methanone group. The pyridazin-3-yl ring also has a 3,4-dimethoxyphenyl substituent.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures . The structures of the synthesized compounds are usually characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as X-ray crystallography . The structure can also be predicted using computational methods .
Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and may involve multiple steps . The reactions are often analyzed using techniques such as NMR and mass spectrometry .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . This rule evaluates properties such as molecular weight, lipophilicity, hydrogen bond donors and acceptors, and molar refractivity .
Scientific Research Applications
Anticancer Properties
This compound exhibits potent anticancer effects. Specifically, it can serve as an NF-κB inhibitor , which is crucial in cancer research. By modulating NF-κB activity, it may help suppress tumor growth and enhance therapeutic outcomes .
Neuroprotective Effects
Emerging evidence suggests that the compound might have neuroprotective properties. It could potentially mitigate neuroinflammation associated with brain disorders. Investigating its impact on microglial activation and neuronal health is essential .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-(2-ethoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-4-33-23-18(6-5-11-25-23)24(30)29-14-12-28(13-15-29)22-10-8-19(26-27-22)17-7-9-20(31-2)21(16-17)32-3/h5-11,16H,4,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNFVZWVUDRFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-ethoxypyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2683324.png)


![2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2683329.png)
![N-(4-butylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2683330.png)
![5-Methyl-3-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2683331.png)
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2683332.png)
![Methyl 2-((7-chloro-4-methylbenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2683333.png)

![2-[2-(2-chlorophenyl)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide](/img/structure/B2683335.png)